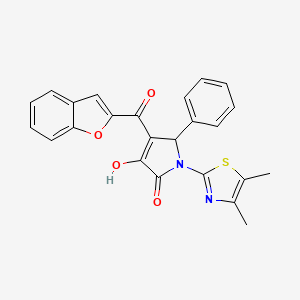

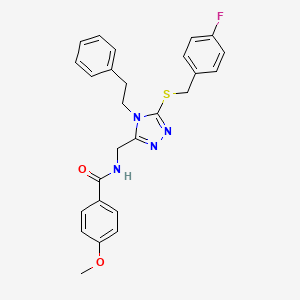

![molecular formula C14H13N3O2S B2747607 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946287-03-2](/img/structure/B2747607.png)

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-inflammatory properties and have potential applications in scientific research.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, N-phenyl anthranilic acid has been used in the synthesis of certain benzothiazole derivatives .Molecular Structure Analysis

The structure of benzothiazole derivatives is typically analyzed using spectroscopic methods, including IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve coupling reactions and treatments with various reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be predicted using ADME (Absorption, Distribution, Metabolism, and Excretion) parameters .Wissenschaftliche Forschungsanwendungen

Catalyst Development

- N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, a structurally related compound, has been used as a ligand to obtain bimetallic boron-containing heterogeneous catalysts. These catalysts show high activity in Suzuki reactions in aqueous media, enabling convenient methods for synthesizing heterobiaryls containing furyl and thienyl rings (Bumagin et al., 2019).

Organic Synthesis

- Research on lithiations of thiazole- and oxazole-carboxylic acids provides insights into the synthesis of compounds with similar structures to the target compound. These lithiations lead to the creation of new intermediates, which can react efficiently with various electrophiles (Cornwall et al., 1987).

Tautomerism Studies

- The study of tautomerism in heteroaromatic compounds with five-membered rings, including isoxazoles, provides foundational knowledge on the behavior of similar compounds in different solvents. This research is crucial for understanding the chemical properties and reactivity of such molecules (Boulton & Katritzky, 1961).

Chemical Reactions and Mechanisms

- The study of lithiation reactions in various methyl-substituted isoxazoles, such as 3,5-dimethylisoxazole, provides insights into the type of reactions these compounds can undergo, including lateral lithiation and addition to the ring (Micetich, 1970).

Biological Activity

- Certain isoxazole derivatives, including ones structurally related to the target compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research highlights the potential biological applications of such compounds (Zaki et al., 2016).

Medicinal Chemistry

- Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which are structurally related to the target compound, have been synthesized and evaluated for their anticancer activity. This suggests the potential of similar compounds in medicinal applications (Tiwari et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds with abenzothiazole core have been known to interact with various enzymes and receptors .

Mode of Action

It’s known that benzothiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to exhibit various effects, such as anti-inflammatory and anti-tubercular activities .

Eigenschaften

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-7-4-8(2)12-10(5-7)15-14(20-12)16-13(18)11-6-9(3)17-19-11/h4-6H,1-3H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVHXYAGXFCUKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC(=NO3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

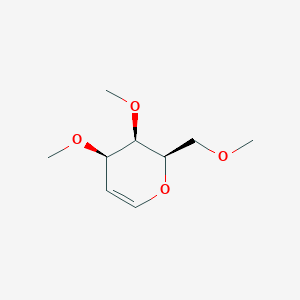

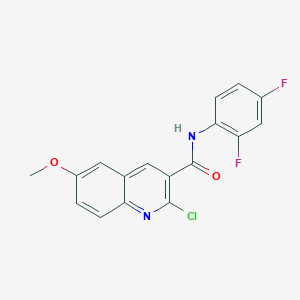

![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2747525.png)

![N-(4-acetamidophenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2747531.png)

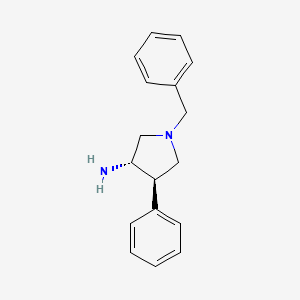

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2747532.png)

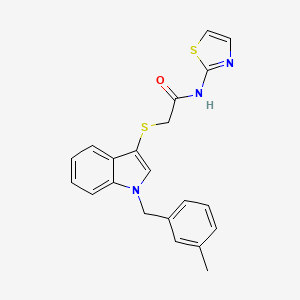

![(E)-N'-(5-bromo-2-hydroxybenzylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2747536.png)

![4-[[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]methyl]benzonitrile](/img/structure/B2747541.png)

![1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2747542.png)

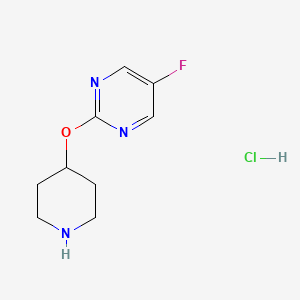

![2-(hydroxymethyl)-N-methyl-2,3-dihydro-1H-benzo[f]chromen-1-aminium chloride](/img/structure/B2747544.png)